molecular formula C20H24N2O3S B4186210 N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide

Cat. No. B4186210
M. Wt: 372.5 g/mol
InChI Key: XTNOAWMYNUPBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as Boc-Pip-Ph-Ms, is a chemical compound that has been widely used in scientific research. It is a member of the piperidine family of compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrases and metalloproteinases. N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides has also been shown to bind to proteins, such as bovine serum albumin, and to inhibit their activity.
Biochemical and Physiological Effects:
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides has also been shown to inhibit the activity of metalloproteinases, which are enzymes that catalyze the breakdown of extracellular matrix proteins. Additionally, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides has been shown to bind to proteins, such as bovine serum albumin, and to inhibit their activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides in lab experiments is its ability to act as a protecting group for the amine group of amino acids during peptide synthesis. N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides is also a useful reagent for the modification of proteins. Additionally, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides has been used as a scaffold for the development of new therapeutics.
One limitation of using N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides in lab experiments is its potential toxicity. It is important to handle N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides with care and to use appropriate safety precautions. Additionally, the synthesis of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides can be challenging, and the purity of the final product can be difficult to confirm.

Future Directions

There are several future directions for the use of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides in scientific research. One direction is the development of new therapeutics based on the scaffold of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides. Another direction is the use of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides in the modification of proteins for therapeutic purposes. Additionally, the mechanism of action of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides could be further investigated to better understand its biochemical and physiological effects.
Conclusion:
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides is a useful chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are some limitations to its use, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides has the potential to be a valuable tool in the development of new therapeutics and in the modification of proteins for therapeutic purposes.

Scientific Research Applications

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides has been used in various scientific research applications, including drug discovery, protein modification, and peptide synthesis. It is commonly used as a protecting group for the amine group of amino acids during peptide synthesis. N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides has also been used as a reagent for the modification of proteins, such as the introduction of a sulfonamide group into the protein structure. Additionally, N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides has been used in drug discovery as a scaffold for the development of new therapeutics.

properties

IUPAC Name

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-26(24,25)21-19-9-7-18(8-10-19)20(23)22-13-11-17(12-14-22)15-16-5-3-2-4-6-16/h2-10,17,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNOAWMYNUPBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.